(4-Methylcyclohexyl)hydrazine dihydrochloride

Descripción general

Descripción

“(4-Methylcyclohexyl)hydrazine Dihydrochloride” is a research chemical with the CAS number 1209337-77-8 . It is a nitrogen compound and is considered a useful building block in various research contexts .

Molecular Structure Analysis

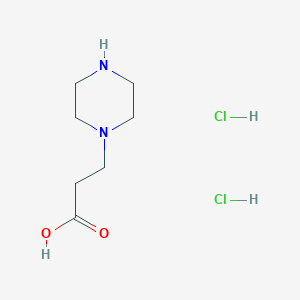

The molecular formula of “this compound” is C7H18Cl2N2 . The molecular weight is 201.14 g/mol . The compound has a complexity of 75 and a topological polar surface area of 38 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 201.14 and a molecular formula of C7H18Cl2N2 . It has a covalently-bonded unit count of 3, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 4 . The compound is canonicalized .Aplicaciones Científicas De Investigación

Fluorescence Probing in Biological and Environmental Samples

(Zhu et al., 2019) developed a ratiometric fluorescent probe for detecting hydrazine in biological and environmental samples. This probe, based on intramolecular charge transfer, can detect hydrazine with a low detection limit and large Stokes shift, making it suitable for quantitative determination in environmental water systems and fluorescence imaging in cells and zebrafish.

Antiproliferative Properties in Cancer Research

Research by (Ismail et al., 2016) found that certain tropane-based compounds, synthesized using hydrazine, exhibited significant antitumor properties against human tumor cell lines. These findings highlight the potential of hydrazine derivatives in developing new anticancer therapies.

Inhibitory Effects on Human Monoamine Oxidase

(Chimenti et al., 2010) investigated hydrazine derivatives for their ability to selectively inhibit human monoamine oxidase B, an enzyme linked to neurodegenerative diseases. This research contributes to the understanding of the potential therapeutic use of hydrazine derivatives in treating conditions like Parkinson's disease.

Detection and Monitoring of Environmental Pollutants

(Tahernejad-Javazmi et al., 2018) developed a nanostructure-amplified sensor for the detection of hydrazine and 4-chlorophenol in water. This research is crucial for monitoring these pollutants, ensuring environmental safety and public health.

Antimicrobial Activity of Heterocyclic Compounds

(Azab et al., 2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, including hydrazine derivatives, and found them to have high antibacterial activities. This study paves the way for the development of new antibacterial agents.

Serotonin Antagonist and Anti-anxiety Activities

(Abdalla et al., 2008) conducted research on hydrazine-derived pyrrolidine derivatives as potential serotonin antagonists and anti-anxiety agents. Their findings suggest these compounds could be promising candidates for treating anxiety disorders.

Mecanismo De Acción

Target of Action

Hydrazine compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Hydrazines are known to undergo nucleophilic addition reactions . They can react with carbonyls to form hydrazones, a process similar to imine formation . The weakly acidic N-H bond in hydrazine is deprotonated to form the hydrazone anion .

Biochemical Pathways

Hydrazine biosynthetic pathways have been studied, involving two enzymes: flavin-dependent nw-hydroxylating monooxygenases (nmos) that produce nw-hydroxylamine precursors and cupin/metrs-like enzymes that couple the nw-hydroxylamines with amino acids via n-n bonds .

Result of Action

The addition of the hydrazine salt effectively inhibited the oxidation of Sn 2+ into Sn 4+ in the perovskite film and adjusted the crystallization process at the same time .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Methylcyclohexyl)hydrazine dihydrochloride. For instance, hydrazine reagents are known to be used as derivatizing agents in environmental analysis . Also, the formation of magnetite in the presence of hydrazine dihydrochloride is influenced by the amount of alkali .

Propiedades

IUPAC Name |

(4-methylcyclohexyl)hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-2-4-7(9-8)5-3-6;;/h6-7,9H,2-5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSHXSSFHDVGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine](/img/structure/B1522081.png)

![[2,3'-Bipyridine]-5-carboxylic acid](/img/structure/B1522089.png)